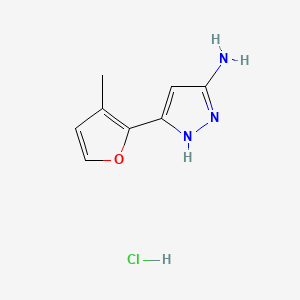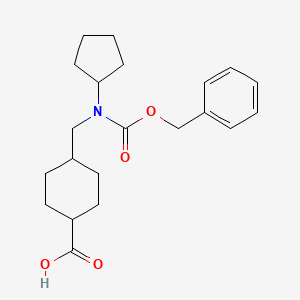
3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes an amino group and a furan ring, making it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride typically involves the reaction of hydrazine derivatives with 3-methyl-2-furyl ketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or tetrahydrofuran, and catalysts such as iodine or palladium. Major products formed from these reactions include substituted pyrazoles, oxides, and reduced derivatives.
Applications De Recherche Scientifique
3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and furan ring in the compound allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Amino-5-(3-methyl-2-furyl)pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(2-furyl)pyrazole: This compound has a similar structure but with a different position of the furan ring, leading to different reactivity and applications.
3-Amino-5-methylpyrazole: This compound lacks the furan ring, making it less versatile in certain chemical reactions.
3-Amino-5-(3-hydroxy-2-furyl)pyrazole: The presence of a hydroxyl group instead of a methyl group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-5-2-3-12-8(5)6-4-7(9)11-10-6;/h2-4H,1H3,(H3,9,10,11);1H |
Clé InChI |
VTWYXMXVPWIQGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)


